

# Technical Support Center: Overcoming Low Yield in Recombinant Invopressin Production

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## Compound of Interest

Compound Name: *Invopressin*

Cat. No.: *B12386462*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields in recombinant **Invopressin** production.

## Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in recombinant **Invopressin** production?

Low yield in recombinant **Invopressin** production can stem from a variety of factors throughout the expression and purification process. Key areas to investigate include the expression system itself (host strain, vector), culture conditions, protein solubility and folding, and the efficiency of purification protocols.<sup>[1]</sup> Often, the protein may be expressed at high levels but forms insoluble aggregates known as inclusion bodies, which significantly reduces the yield of active, soluble protein.<sup>[1][2]</sup>

Q2: How can I quickly assess if my low yield is due to poor expression or insolubility?

After inducing expression, you can analyze both the soluble and insoluble fractions of your cell lysate by SDS-PAGE. Lyse a small aliquot of your cell culture and separate the lysate into soluble and insoluble fractions by centrifugation. Run samples of the total cell lysate, the soluble supernatant, and the resuspended insoluble pellet on an SDS-PAGE gel. If a strong band corresponding to the expected molecular weight of **Invopressin** is present in the insoluble fraction but weak or absent in the soluble fraction, your issue is likely protein insolubility and inclusion body formation.<sup>[3]</sup>

Q3: Can the choice of E. coli host strain significantly impact the yield of recombinant **Invopressin**?

Yes, the choice of E. coli host strain can have a substantial impact on protein yield. Strains are engineered for different purposes; for example, some strains are designed to enhance the expression of proteins with rare codons or to improve the solubility of expressed proteins. It is advisable to test expression in a few different strains to identify the optimal one for your specific **Invopressin** construct.<sup>[4][5]</sup>

Q4: What is codon optimization, and can it improve **Invopressin** yield?

Codon optimization is the process of modifying the gene sequence of your target protein to use codons that are more frequently used by the expression host, in this case, E. coli.<sup>[6][7]</sup> This can significantly improve the rate of translation and overall protein expression levels.<sup>[8]</sup> If your **Invopressin** construct is derived from a non-bacterial source, codon optimization for E. coli is a recommended step to potentially boost expression.

## Troubleshooting Guides

### Issue 1: Low or No Expression of **Invopressin**

If you are observing very low or no band corresponding to **Invopressin** on your SDS-PAGE analysis of the total cell lysate, consider the following troubleshooting steps.

Troubleshooting Steps:

- **Verify Your Construct:** Sequence your expression vector to ensure the **Invopressin** gene is in the correct reading frame and free of mutations.
- **Optimize Induction Conditions:** The concentration of the inducer (e.g., IPTG) and the timing and temperature of induction are critical. Systematically test a range of inducer concentrations and induction temperatures.<sup>[9][10]</sup>
- **Check Promoter Strength and Leakiness:** A "leaky" promoter that allows for basal expression before induction can be toxic to the cells, leading to poor growth and low yield.<sup>[11]</sup> Consider using a host strain that offers tighter control over basal expression, such as those containing the pLysS plasmid.

- Evaluate Different Host Strains: As mentioned in the FAQs, different E. coli strains can have a significant impact on expression levels. Test your construct in a variety of common expression strains.[\[4\]](#)
- Codon Optimize Your Gene: If not already done, optimize the codon usage of your **Invopressin** gene for E. coli to enhance translation efficiency.[\[6\]](#)[\[7\]](#)

## Issue 2: Invopressin is Expressed but is Insoluble (Inclusion Bodies)

A common issue is the formation of insoluble protein aggregates known as inclusion bodies. While this indicates successful protein expression, the protein is not in its active, soluble form.

### Troubleshooting Steps:

- Lower Induction Temperature: Reducing the temperature during induction (e.g., from 37°C to 18-25°C) can slow down the rate of protein synthesis, which can promote proper folding and increase the proportion of soluble protein.[\[12\]](#)[\[13\]](#)
- Reduce Inducer Concentration: High concentrations of inducer can lead to very rapid protein expression, overwhelming the cell's folding machinery and promoting aggregation. Try reducing the inducer concentration.[\[14\]](#)
- Utilize a Solubility-Enhancing Fusion Tag: Fusing your **Invopressin** to a highly soluble protein partner, such as Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO), can significantly improve its solubility.[\[15\]](#)[\[16\]](#)
- Co-express Chaperones: Molecular chaperones can assist in the proper folding of your recombinant protein. Co-expressing chaperones with your **Invopressin** may increase the yield of soluble product.
- Inclusion Body Solubilization and Refolding: If the above strategies do not sufficiently improve solubility, you can purify the inclusion bodies and then use chaotropic agents to solubilize the protein, followed by a refolding protocol to obtain the active form.

## Data Presentation

Table 1: Effect of Induction Temperature on Soluble Protein Yield

Induction Temperature (°C)	Soluble Invopressin Yield (mg/L)
37	4.15[13]
30	7.8
25	11.1[13]
18	9.5

Note: The data presented are hypothetical examples based on general trends reported in the literature and should be optimized for your specific experimental conditions.

Table 2: Comparison of E. coli Host Strains for Recombinant Protein Expression

E. coli Strain	Key Features	Expected Invopressin Yield (Relative to BL21(DE3))
BL21(DE3)	General purpose, high-level expression.[4]	1x
Rosetta(DE3)	Supplements tRNAs for rare codons.	1.2x - 1.5x
SHuffle® T7	Promotes disulfide bond formation in the cytoplasm.	Potentially higher for correctly folded Invopressin
C41(DE3) / C43(DE3)	Tolerant to toxic proteins.[17]	May improve yield if Invopressin is toxic

Note: Relative yields are estimates and will vary depending on the specific protein and expression conditions.

Table 3: Impact of Fusion Tags on Protein Solubility and Yield

Fusion Tag	Typical Size (kDa)	General Effect on Solubility	Potential Impact on Yield
His-tag	~1	Minimal	Minimal direct impact
GST	26	Good	Can significantly increase soluble yield
MBP	42	Excellent	Often provides a substantial increase in soluble yield
SUMO	11	Excellent	Known to enhance both expression and solubility <a href="#">[15]</a>

## Experimental Protocols

### Protocol 1: Optimization of Induction Conditions (Temperature and Inducer Concentration)

This protocol outlines a method for systematically testing different induction temperatures and inducer concentrations to determine the optimal conditions for soluble **Invopressin** expression.

Materials:

- LB medium supplemented with the appropriate antibiotic
- Overnight culture of E. coli transformed with the **Invopressin** expression plasmid
- Inducer stock solution (e.g., 1M IPTG)
- Shaking incubators set to different temperatures (e.g., 18°C, 25°C, 37°C)

Procedure:

- Inoculate 100 mL of LB medium with 1 mL of the overnight culture in three separate flasks.
- Incubate the flasks at 37°C with shaking until the OD600 reaches 0.6-0.8.

- Just before induction, remove a 1 mL "pre-induction" sample from each flask.
- Induce each culture with a different final concentration of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM).
- Move each set of three flasks to a different temperature incubator (18°C, 25°C, and 37°C).
- Continue to incubate with shaking for a set period (e.g., 4 hours for 37°C, 6 hours for 25°C, and overnight for 18°C).
- Harvest the cells by centrifugation.
- Lyse the cells and separate the soluble and insoluble fractions.
- Analyze the pre-induction, total cell lysate, soluble, and insoluble fractions for each condition by SDS-PAGE to determine the optimal temperature and inducer concentration for soluble **Invopressin** expression.

## Protocol 2: Inclusion Body Solubilization and Refolding

This protocol provides a general procedure for recovering **Invopressin** from inclusion bodies. Note that refolding conditions are highly protein-specific and may require further optimization.

Materials:

- Cell pellet containing **Invopressin** inclusion bodies
- Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, with lysozyme and DNase I)
- Wash Buffer (e.g., Lysis Buffer with 1% Triton X-100)
- Solubilization Buffer (e.g., 8 M Urea or 6 M Guanidine-HCl in 50 mM Tris-HCl pH 8.0, with a reducing agent like DTT or  $\beta$ -mercaptoethanol)
- Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, with additives like L-arginine, and a redox system like reduced/oxidized glutathione)

- Dialysis tubing or a dialysis cassette

Procedure:

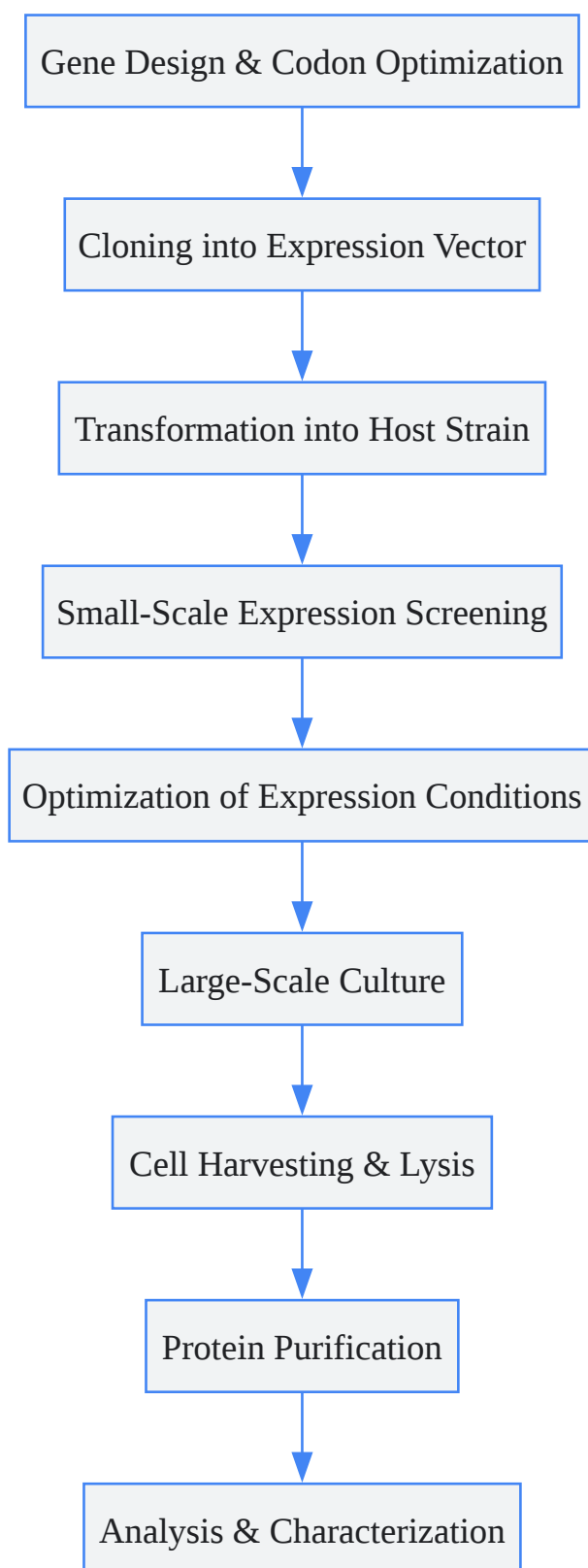
- Inclusion Body Isolation:
  - Resuspend the cell pellet in Lysis Buffer and lyse the cells (e.g., by sonication).
  - Centrifuge the lysate to pellet the inclusion bodies.
  - Wash the inclusion body pellet with Wash Buffer to remove membrane proteins and other contaminants. Repeat this step.
- Solubilization:
  - Resuspend the washed inclusion body pellet in Solubilization Buffer.
  - Stir or gently agitate at room temperature for 1-2 hours until the pellet is fully dissolved.
  - Centrifuge to remove any remaining insoluble material.
- Refolding:
  - Perform refolding by rapid or stepwise dialysis against a large volume of Refolding Buffer. Start with a low concentration of the denaturant in the refolding buffer and gradually decrease it over several buffer changes.
  - Alternatively, use rapid dilution by adding the solubilized protein dropwise into a large volume of stirred Refolding Buffer.
  - Allow the refolding to proceed at 4°C for 12-48 hours.
- Purification:
  - After refolding, clarify the solution by centrifugation or filtration.
  - Proceed with standard chromatographic purification methods (e.g., affinity chromatography, ion-exchange chromatography) to purify the refolded, active

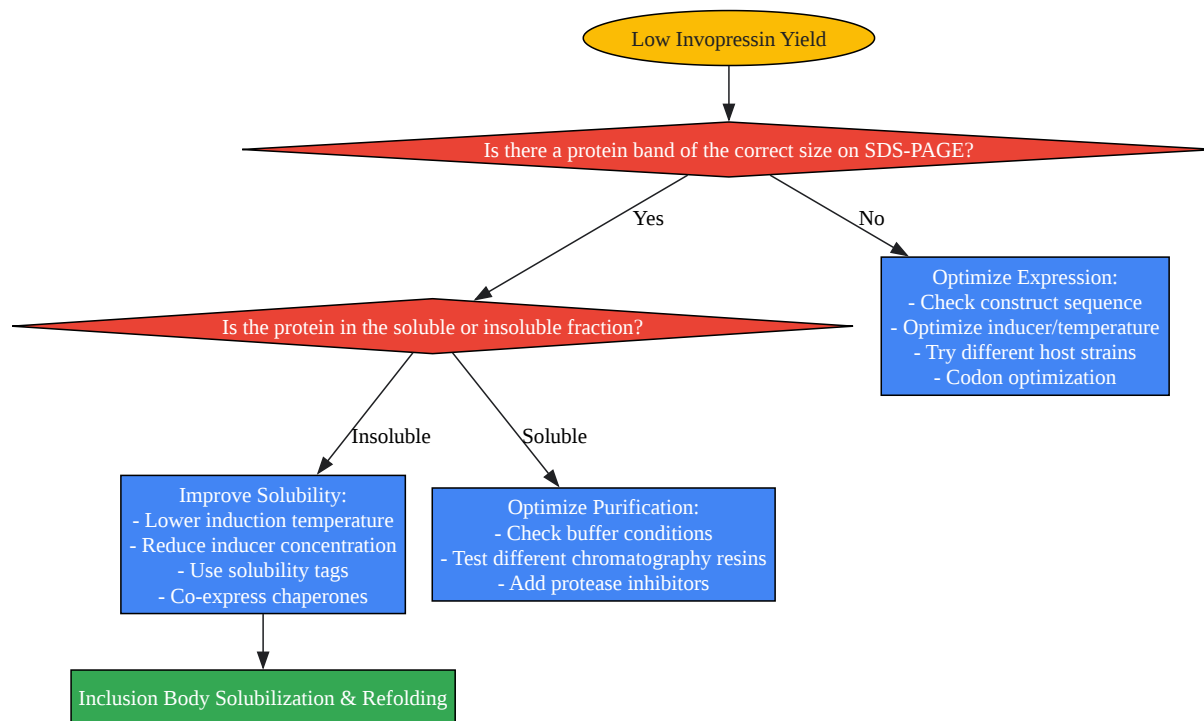
Invopressin.

## Visualizations









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